Product packaging for Ammosamide A(Cat. No.:)

Ammosamide A

Cat. No.: B1263322
M. Wt: 307.76 g/mol
InChI Key: MDUNZVLKLOSLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ammosamide A is a potent, cell-permeable marine natural product isolated from the marine-derived actinomycete Streptomyces strain CNR-698, collected from deep-sea sediments . It belongs to the pyrroloiminoquinone class of natural products and features a unique chlorinated pyrrolo[4,3,2- de ]quinoline scaffold with a rare thio-γ-lactam functionality, making it the first natural product known to contain this group . The compound is highly colored and exhibits significant in vitro cytotoxicity against cancer cell lines, including HCT-116 colon carcinoma with an IC50 of 320 nM, indicating a specific and potent mechanism of action . Mechanism of action studies have identified that this compound specifically and irreversibly binds to myosin, a key protein involved in cell cycle regulation, cytokinesis, and cell migration . This interaction disrupts normal myosin function, making it a valuable chemical tool for probing myosin-related cellular processes. Its structural similarity to other metabolites like lymphostin and the sponge-derived batzellines suggests potential for broader bioactivity exploration . With a molecular formula of C12H10ClN5OS and a molecular weight of 307.760 g/mol, this compound is supplied for research purposes only . It is intended for use in cell biology and oncology research, particularly for studying intracellular protein targets and the development of novel anticancer agents. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN5OS B1263322 Ammosamide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClN5OS

Molecular Weight

307.76 g/mol

IUPAC Name

9,11-diamino-10-chloro-2-methyl-3-sulfanylidene-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene-6-carboxamide

InChI

InChI=1S/C12H10ClN5OS/c1-18-10-5-3(12(18)20)2-4(11(16)19)17-9(5)7(14)6(13)8(10)15/h2H,14-15H2,1H3,(H2,16,19)

InChI Key

MDUNZVLKLOSLRK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C3=C2C(=CC(=N3)C(=O)N)C1=S)N)Cl)N

Synonyms

ammosamide A

Origin of Product

United States

Discovery and Isolation Methodologies of Ammosamide a

Initial Structural Elucidation Challenges and Approaches

Difficulties Due to Solubility and Nuclear Magnetic Resonance (NMR) Signal Characteristics

The initial characterization of Ammosamide A was significantly hampered by its physical properties. The compound exhibited inherent insolubility, being soluble only in dimethyl sulfoxide (B87167) (DMSO). nih.gov This limited the range of solvents that could be used for analysis and purification. During synthetic efforts to produce related compounds, intermediates also showed severely limited solubility in organic solvents, making purification by standard techniques like silica (B1680970) gel chromatography unmanageable. nih.gov

Furthermore, the Nuclear Magnetic Resonance (NMR) data, a cornerstone of structural elucidation, provided insufficient information for a complete structural assignment. nih.govscielo.br The ¹H NMR spectrum of this compound in deuterated DMSO ([D₆]DMSO) displayed a series of six singlets and one methyl singlet, but a notable lack of descriptive signals and definitive correlations made it impossible to connect the individual structural fragments. nih.gov This scarcity of conclusive NMR data compelled researchers to rely on other techniques to assemble the molecular architecture. nih.gov

Integration of Spectroscopic Data: NMR Spectroscopy, Mass Spectrometry (MS)

To overcome the initial analytical hurdles, researchers integrated data from multiple spectroscopic sources. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was crucial in establishing the molecular formula of this compound as C₁₂H₁₀³⁵ClN₅OS. nih.gov

While ¹H NMR data was limited in providing connectivity, detailed analysis of both ¹H and ¹³C NMR spectra yielded important clues about the compound's functional groups and carbon skeleton. nih.gov The ¹³C NMR spectrum confirmed the presence of twelve carbon atoms, comprising eleven sp² hybridized (aromatic/olefinic) carbons and a single sp³ hybridized carbon. nih.gov Experiments involving the addition of deuterium (B1214612) oxide (D₂O) to the NMR sample helped identify exchangeable protons. This led to the assignment of signals corresponding to aromatic amines and a primary amide based on their rates of exchange. nih.gov Despite this, the integrated data from MS and various NMR experiments were not sufficient to definitively establish the complex, polycyclic structure of this compound. nih.gov

Table 1: Key Spectroscopic Data for this compound

TechniqueObservationInference
HR-ESI-MS[M+H]⁺ ion at m/z 308.0303 nih.govMolecular Formula: C₁₂H₁₀³⁵ClN₅OS nih.gov
¹H NMR ([D₆]DMSO)Six singlets (δ 6.0-9.0 ppm), one methyl singlet (δ 4.03 ppm) nih.govPresence of isolated aromatic/amide protons and a methyl group nih.gov
¹³C NMR ([D₆]DMSO)Eleven sp² carbons, one sp³ carbon (δc 33.3 ppm) nih.govHighly unsaturated, aromatic structure with a single aliphatic carbon nih.gov
UV/VisAbsorptions at λmax=580, 430, 350, and 290 nm nih.govHighly conjugated structure nih.gov

Application of Single Crystal X-ray Diffraction for Definitive Structure Assignment

Given the inability to deduce the structure from spectroscopic data alone, efforts were concentrated on obtaining single crystals suitable for X-ray diffraction analysis. nih.gov This proved successful when small crystals of this compound were grown through the slow vapor diffusion of water into a saturated solution of the compound in DMSO. nih.gov

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the internal lattice of a crystalline substance, including atomic positions, bond lengths, and bond angles. carleton.eduuni-ulm.de The analysis of the this compound crystal provided a definitive three-dimensional structure. nih.govnottingham.ac.uk The X-ray data unambiguously revealed the compound's unique chlorinated tricyclic pyrroloquinoline framework and, most notably, the presence of an unusual thio-γ-lactam ring. nih.govnottingham.ac.uk Once the crystal structure was solved, it became possible to retrospectively assign the previously ambiguous NMR spectral data with confidence. nih.gov

Total Synthesis Strategies of Ammosamide a and Analogues

Historical Overview of Ammosamide Total Synthesis Efforts

Ammosamides A, B, and C are chlorinated pyrrolo[4,3,2-de]quinoline metabolites first isolated from the marine-derived Streptomyces strain CNR-698. nih.govacs.org Their unique structure, characterized by a dense array of heteroatoms, and their notable biological activity, including the targeting of the cytokinetic protein myosin, spurred significant interest in their total synthesis. nih.gov The first total synthesis of Ammosamides A and B was reported by Hughes and Fenical in 2010. rsc.orgacs.org This initial route was lengthy, requiring 17–19 steps starting from 4-chloroisatin (B1294897). nih.govacs.org

Key Synthetic Methodologies

The total synthesis of Ammosamide A and its analogues involves several key strategic steps, from the construction of the core heterocyclic system to the introduction of its characteristic functional groups.

Construction of the Pyrrolo[4,3,2-de]quinoline Core

The pyrrolo[4,3,2-de]quinoline core is the central structural feature of the ammosamides. Various synthetic strategies have been employed to construct this tricyclic system.

One of the earliest approaches, reported by Hughes and Fenical, began with 4-chloroisatin. nih.gov The synthesis involved a sequence of reactions including nitration, nucleophilic aromatic substitution, N-methylation, and olefination to build the quinoline (B57606) ring system. nih.gov

Subsequent methodologies have explored more convergent approaches. For example, variations of the Skraup-Doebner-Von Miller reaction have been utilized to construct the pyrrolo[4,3,2-de]quinoline skeleton. researchgate.net Other notable methods include:

Tandem Friedel-Crafts-based method: This approach has been applied to the synthesis of Ammosamide B, demonstrating another effective route to the core structure. researchgate.netrsc.org

Annulation reaction of 3-acylmethylidene oxindoles with Huisgen zwitterions: This novel method provides an efficient pathway to complex pyrrolo[4,3,2-de]quinolinones. researchgate.net

Condensation Reaction: One synthesis of Ammosamide B involved the condensation of a 4,6-diBoc-protected 1,3,4,6-tetraaminobenzene derivative with dimethyl 2-ketoglutaconate, which effectively constructed both the pyrrolidinone and quinoline rings in a single step. researchgate.net

These diverse strategies highlight the synthetic challenges and the ingenuity applied to the construction of this complex heterocyclic framework. researchgate.netmdpi.com

Introduction of Nitrogen Atoms and Oxidation States

A critical aspect of the ammosamide synthesis is the strategic introduction of five nitrogen atoms at the correct positions and in the appropriate oxidation states. nih.govacs.org In the initial synthesis by Hughes and Fenical, aromatic amines were masked as nitro groups during the early stages of the synthesis to manage their reactivity and solubility. nih.gov These nitro groups were later reduced to amines at a suitable point in the synthetic sequence. nih.gov For instance, treatment with hydroiodic acid was used to reduce nitro groups to amines. nih.gov

The biosynthetic pathway of ammosamides offers a fascinating contrast to synthetic approaches. It has been discovered that nitrogen atoms are incorporated onto the indole (B1671886) of tryptophan via a pathway involving glycyl-tRNA as a nitrogen donor, a process catalyzed by peptide-aminoacyl tRNA ligases (PEARLs). nih.govescholarship.org This biological strategy involves the oxidation of tryptophan to a hydroxyquinone, followed by the addition of Gly-tRNA to form an aminoquinone. nih.govacs.org Further studies have revealed that the nitrogen at C7 is derived from glycine (B1666218), while the amine at C5 originates from leucine (B10760876), indicating distinct mechanisms for their introduction. acs.org

Preparation of this compound from Ammosamide B (e.g., using Lawesson's Reagent)

This compound and Ammosamide B are closely related, differing by the presence of a thiolactam in this compound versus a lactam in Ammosamide B at the C-2 position. nih.gov This structural relationship allows for the conversion of Ammosamide B into this compound. This transformation can be achieved through thionation, a reaction that converts a carbonyl group into a thiocarbonyl group.

Lawesson's reagent [2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide] is a well-established and effective reagent for this purpose. nih.govresearchgate.netresearchgate.net The treatment of Ammosamide B with Lawesson's reagent results in the formation of this compound. nih.govnih.govresearchgate.netresearchgate.net This conversion was demonstrated during the initial characterization of these natural products and represents a key final-stage transformation in a synthetic strategy targeting this compound. nih.govnih.gov The reaction is typically carried out in a solvent like THF at room temperature. chemspider.com

Comparative Analysis of Synthetic Routes: Efficiency and Challenges

Synthetic RouteStarting MaterialNumber of StepsOverall YieldKey Features
Hughes and Fenical (2010) 4-chloroisatin17–19~2%First total synthesis; linear approach. nih.govresearchgate.net
Reddy et al. Commercially available materials96.9%More efficient route to Ammosamide B. researchgate.net
Unnamed Alternative Commercially available materials1223%High-yielding, based on Pd-catalyzed N-arylation. researchgate.netresearchgate.net
Wu et al. (2010) Not specified5Not specifiedA very short synthesis of Ammosamide B. rsc.org
Takayama et al. Not specifiedNot specifiedNot specifiedUtilized a Friedel-Crafts strategy. rsc.org

Multi-Step Approaches from Precursors (e.g., 4-chloroisatin)

The initial total synthesis of the ammosamides by Hughes and Fenical provides a clear example of a multi-step approach starting from a readily available precursor, 4-chloroisatin. nih.govacs.org This linear synthesis was designed with several key principles in mind:

Masking of reactive functional groups: Aromatic amines were protected as nitro groups to avoid unwanted side reactions and improve solubility. nih.gov

Strategic bond formation: The C-3 carbonyl of the isatin (B1672199) core was elongated at a later stage using a Wittig olefination. nih.gov

Late-stage functionalization: The chlorine substituent at C-7 was installed late in the synthesis, a strategy that could potentially allow for the synthesis of analogues with different halogens at this position. nih.gov

Convergent Approaches and Key Intermediates

The total synthesis of the ammosamide family, including this compound, has been approached through various strategies, with convergent methods offering significant advantages in efficiency. numberanalytics.com A convergent synthesis involves the preparation of complex fragments of the target molecule independently, which are then joined together near the end of the synthesis. numberanalytics.comcaltech.edu This is often more efficient and flexible than a linear synthesis where the molecule is built step-by-step from a single starting material. numberanalytics.com

Several syntheses of the core pyrrolo[4,3,2-de]quinoline structure of the ammosamides have utilized convergent strategies. One notable approach involves a tandem Friedel-Crafts reaction sequence to construct the characteristic tricyclic core, which then serves as a crucial intermediate for the final steps toward the natural product. researchgate.netresearchgate.net Other methods have also been developed to efficiently create this key skeleton. These include variations of the Skraup-Doebner-Von Miller reaction and annulation reactions using Huisgen zwitterions. researchgate.netacs.org

A particularly efficient convergent synthesis of Ammosamide B, a closely related analogue, highlights this approach. The key step is the condensation of a 4,6-diBoc protected 1,3,4,6-tetraaminobenzene derivative with dimethyl 2-ketoglutaconate. nih.govfigshare.com This single step effectively constructs both the pyrrolidinone and quinoline rings of the core structure. nih.govfigshare.com Another strategy employs a palladium-catalyzed intermolecular N-arylation, which creates a key pyrroloquinoline skeleton precursor in high yield over just three steps. researchgate.net This intermediate is valuable not only for ammosamide synthesis but also for accessing other natural products containing the pyrroloquinoline motif. researchgate.net The initial total synthesis of the ammosamides began with 4-chloroisatin and involved 17-19 steps, underscoring the progress made by more recent, concise, and convergent routes. acs.orgnih.gov

The key intermediates in these syntheses are the complex molecular fragments that are combined to form the final structure.

Table 1: Key Intermediates in Ammosamide Synthesis

Intermediate NameDescriptionSynthetic Approach
Tricyclic Pyrroloquinoline CoreThe fundamental three-ring skeleton of the ammosamide family.Tandem Friedel-Crafts Reaction
Pyrroloquinoline Skeleton PrecursorAn advanced intermediate for the core structure.Intermolecular Pd-catalyzed N-arylation
4,6-diBoc protected 1,3,4,6-tetraaminobenzeneA protected diamine derivative used as a key building block.Condensation with dimethyl 2-ketoglutaconate
Dimethyl 2-ketoglutaconateA diketone derivative that reacts to form the quinoline ring system.Condensation with a protected diamine
4-chloroisatinThe starting material for the first total synthesis of the ammosamides.Linear Synthesis Approach

Advantages of Total Synthesis for Analogue Generation

Total synthesis provides a powerful and flexible platform for generating analogues of complex natural products like this compound. caltech.edunih.gov Unlike semi-synthesis, which is limited to modifying the natural product itself, total synthesis allows for the systematic introduction of diverse functional groups at various positions on the molecular scaffold. nih.govnih.gov This capability is crucial for exploring the structure-activity relationships (SAR) and potentially developing new molecules with enhanced potency or improved pharmacological properties. nih.gov

One of the primary advantages of total synthesis is the ability to access a much broader chemical space. caltech.edu By designing a modular and convergent route, chemists can create a library of analogues by simply swapping out different building blocks. caltech.edu This approach facilitates comprehensive SAR studies. For example, a modular synthesis of deoxytetracycline analogues enabled the creation of over 50 compounds, leading to the development of novel antibiotics. caltech.edu

In the context of the ammosamides, total synthesis has been instrumental in understanding the role of specific structural features. Synthetic efforts have produced analogues that have helped to delineate the structural requirements for the inhibition of quinone reductase 2 (QR2). researchgate.net For instance, the synthesis of an analogue where the 8-amino group of Ammosamide B was methylated resulted in a significant increase in QR2 inhibitory activity. researchgate.net Conversely, modifying the pyrroloquinoline ring to a bicyclic quinoline system greatly diminished its activity. nih.gov

Furthermore, total synthesis has shed light on the chemical stability of these compounds. The synthesis of a deschloro analogue of Ammosamide B revealed that the halogenation present in the natural product serves to protect it from oxidative degradation. acs.orgnih.gov The ability to generate such specific analogues is an exclusive advantage of total synthesis, providing insights that would be difficult to obtain otherwise. nih.gov By enabling the creation of molecules with targeted modifications, total synthesis is an indispensable tool for refining the biological activity and drug-like properties of natural product leads. caltech.edunih.gov

Structure Activity Relationship Sar Studies of Ammosamide a

Impact of Core Modifications on Biological Activity

Modifications to the fundamental pyrrolo[4,3,2-de]quinoline core of the ammosamides have a profound impact on their biological activity. The planarity of this tricyclic system is considered a significant factor. Research into synthetic analogues has shown that deviations from a planar structure tend to disrupt interactions with biological targets, leading to a decrease or loss of inhibitory potency. nih.gov

The integrity of the pyrrole (B145914) ring itself is also critical. For instance, Ammosamide D, an analogue in which the pyrrole ring has been oxidatively opened to form a 5,6-dioxo-5,6-dihydroquinoline ring system, exhibits only modest cytotoxicity against the MIA PaCa-2 pancreatic cancer cell line, with an IC50 of 3.2 μM. nih.gov This suggests that the intact pyrroloquinoline core is important for the potent bioactivity observed in other ammosamides. nih.gov Furthermore, the synthesis of a deschloro analogue of ammosamide B revealed that the halogenation of the 1,3-diamino moiety serves a protective role, making the natural product less susceptible to oxidative degradation. nih.gov

Evaluation of Ammosamide Analogues and Derivatives

The evaluation of a wide array of synthetic and semi-synthetic analogues has provided granular insights into the SAR of the ammosamide class.

Influence of Functional Groups on the Pyrroloquinoline Scaffold

The specific functional groups attached to the pyrroloquinoline scaffold play distinct roles in modulating biological activity. The chlorine atom at the R³ position and the amines at the R² and R⁴ positions are key features. In one study, the removal of the R³ chlorine atom combined with the replacement of the R² and R⁴ amines with chlorine atoms in an analogue resulted in a 95-fold decrease in QR2 inhibitory potency. nih.gov This highlights the importance of the original amine and chlorine substituents for potent activity. nih.gov The structural planarity of the inhibitor is crucial for its interaction with QR2, and significant alterations can disrupt this engagement. nih.gov Additionally, studies on a deschloro analogue indicate that the biosynthetic chlorination may confer stability against oxidative degradation, a feature that preserves the compound's integrity. nih.gov

Effect of Substituent Variations (e.g., C-2 Methyl Ester to Primary Amide)

A consistent trend observed in SAR studies is the enhancement of biological activity when a C-2 methyl ester is converted to a primary amide. nih.gov This modification has been shown to increase the inhibitory potency against QR2 across multiple pairs of bicyclic analogues. For example, the conversion of the methyl ester in compound 10 (IC₅₀ 3.3 μM) to the primary amide in compound 12 (IC₅₀ 1.1 μM) resulted in a threefold increase in activity. nih.gov Similar improvements were seen in other analogue pairs, demonstrating that the primary amide at this position is a favorable feature for QR2 inhibition. nih.gov

Methyl Ester AnalogueIC₅₀ (μM) vs QR2 nih.govPrimary Amide AnalogueIC₅₀ (μM) vs QR2 nih.govFold Increase in Activity
Compound 103.3Compound 121.13.0x
Compound 154.0Compound 161.62.5x
Compound 13>100Compound 149.0>11x
Compound 220.24Compound 230.151.6x

Role of Amine Substitutions (e.g., Methylation at R4, Aliphatic Amines)

Modifications to the amine substituents have yielded some of the most potent ammosamide analogues. nih.govacs.org A standout example is the methylation of the 8-amino group (R⁴ position) of ammosamide B. This single modification increased the potency against QR2 approximately 15-fold, with the resulting analogue 38 showing an IC₅₀ of 4.1 nM compared to 61 nM for the parent ammosamide B. nih.govnih.govacs.org

Furthermore, the introduction of different amine groups at the C-2 position to form amidine analogues has revealed a clear trend. nih.gov While many of these amidine analogues retained potent QR2 inhibition in the nanomolar range, those incorporating lipophilic alkylamines showed particularly interesting activity profiles. nih.govrsc.org For instance, the analogue with a hexylamine (B90201) modification (14 ) exhibited slightly increased potency against QR2 (IC₅₀ of 17 nM) compared to ammosamide B (IC₅₀ of 61 nM in the same assay). nih.gov More dramatically, analogues incorporating aliphatic amines, such as isopropylamine (B41738) (15 ), were the most potent cytotoxic agents against a panel of non-small cell lung cancer (NSCLC) cell lines, with sub-micromolar IC₅₀ values. nih.govrsc.org In contrast, arylamine-containing analogues generally showed reduced potency. nih.gov

CompoundModificationIC₅₀ vs QR2 (nM) nih.govCytotoxicity vs HCC44 (IC₅₀, μM) nih.gov
Ammosamide B (4)Parent Compound61>20
Ammosamide E (1)Simplest Amidine~61>20
Compound 14Hexylamine Amidine170.8
Compound 15Isopropylamine Amidine~610.4
Compound 16Cyclopentylamine Amidine~610.7
Compound 17Cyclohexylamine Amidine~610.7

Correlation Between Structural Changes and Specific Target Modulation

The structural modifications of ammosamide analogues have been directly correlated with their interactions at the molecular level with their protein targets. For QR2, X-ray crystallography of the highly potent methylated analogue 38 bound to the enzyme revealed that the increased potency might stem from an entropic gain. nih.gov The binding of this analogue leads to the displacement of two water molecules from the active site, a change not observed with less potent inhibitors. nih.gov

In the case of the amidine analogues, there is a clear distinction in SAR between QR2 inhibition and cytotoxicity. nih.gov While most amidine analogues maintain potent QR2 inhibition, a clear increase in cytotoxicity against NSCLC cell lines was observed with the incorporation of lipophilic alkylamines. nih.govrsc.org This suggests that while the core pyrroloquinoline scaffold is responsible for the interaction with QR2, the lipophilicity of the C-2 substituent is a key driver for cytotoxic activity, likely by improving cell permeability or interaction with other cellular targets. nih.gov

Further extending the target profile, ammosamide B derivatives have also been investigated as inhibitors of Bromodomain-containing protein 4 (BRD4). A co-crystal structure of a representative compound with the BRD4 bromodomain showed that it binds in the acetyl-lysine binding pocket and forms a crucial hydrogen bond with the conserved residue Asn140, demonstrating how the pyrroloquinoline scaffold can be adapted to engage different therapeutic targets. nih.gov

Insights from Ammosester Analogues on Pyrroloquinoline SAR

The discovery of a new subfamily of related natural products, the ammosesters (AMEs), has provided further valuable SAR insights. oup.comnih.gov Isolated from Streptomyces uncialis, the ammosesters feature the same chlorinated pyrroloquinoline core but differ at the C-4a position, possessing a methyl ester instead of the characteristic primary amide of the ammosamides (AMMs). oup.comoup.com

Biological evaluation of the ammosesters revealed that they exhibit modest cytotoxicity against a range of human cancer cell lines. nih.govoup.com This finding is significant for the SAR of the pyrroloquinoline family because it demonstrates that the C-4a primary amide is not an absolute requirement for bioactivity, although it appears to be important for the high potency seen in the ammosamide series. The replacement of the amide with an ester at this position is tolerated, expanding the understanding of permissible substitutions on the scaffold. nih.gov The discovery also shed light on the biosynthetic pathways, suggesting that AMEs and AMMs diverge from a common carboxylic acid intermediate, which is then acted upon by either a pathway-specific O-methyltransferase (for AMEs) or an amide synthetase (for AMMs). oup.comnih.gov

Relationship Between Structural Features and Oxidative Stability (e.g., Chlorination)

The oxidative stability of the ammosamide family of compounds is significantly influenced by specific structural features, most notably the presence of a chlorine atom on the pyrrolo[4,3,2-de]quinoline core. Research into the total synthesis and the study of ammosamide analogs has revealed that this halogenation plays a crucial role in protecting the molecule from oxidative degradation.

Detailed studies comparing natural, chlorinated ammosamides with their synthetic, non-halogenated counterparts have demonstrated a marked difference in their stability. nih.gov A key finding in the study of ammosamide B and its synthetic analog, deschloro ammosamide B, highlights the protective effect of chlorination. When exposed to air and light, deschloro ammosamide B was observed to degrade readily within a week, proceeding through a nitroso intermediate. nih.gov In stark contrast, natural ammosamide B exhibited significantly greater stability under the same conditions, with a degradation half-life of approximately one month. nih.gov This suggests that the biosynthetic chlorination of the ammosamide core is a key evolutionary adaptation to enhance the molecule's stability. nih.gov

The specific site of halogenation is critical to this stabilizing effect. The protective properties are attributed to the chlorination of the 1,3-diamino moiety of the quinoline (B57606) core. nih.gov This structural feature appears to be fundamental in preventing the oxidative degradation pathways that readily affect the unhalogenated scaffold. nih.gov

Furthermore, the susceptibility of other parts of the ammosamide structure to oxidation has been noted. For instance, the thiolactam moiety present in Ammosamide A can be converted to the corresponding lactam (as in Ammosamide B) upon storage or through treatment with oxidizing agents. nih.gov The biosynthetic precursor to both this compound and B, Ammosamide C, which lacks the C-2 sulfur or oxygen functionalization, is also a key subject in stability studies. nih.govnih.gov

The following table summarizes the comparative oxidative stability of key ammosamide compounds.

Compound NameCore Structure FeatureOxidative Stability
Ammosamide BChlorinatedSignificantly more stable; degradation t1/2 ~1 month. nih.gov
deschloro Ammosamide BNon-halogenatedReadily degraded within a week via a nitroso intermediate. nih.gov

Molecular Mechanisms of Biological Action and Pharmacological Targets of Ammosamide a

Myosin as a Primary Molecular Target

Ammosamide A, a cytotoxic natural product derived from a marine actinomycete, has been identified to target myosin, a superfamily of motor proteins crucial for muscle contraction and various forms of cell motility. capes.gov.brcytoskeleton.com This interaction underlies its biological activity, including its effects on the cytoskeleton and cell cycle progression. nih.gov The identification of myosin as the primary target of ammosamides provides a framework for understanding their mechanism of action at a molecular level. xenobe.org

Identification Methods: Immunoaffinity Fluorescent Probes and Co-Immunoprecipitation

The elucidation of myosin as the molecular target of ammosamides was achieved through a strategic combination of chemical biology techniques. A key tool in this discovery was the creation of a fluorescent molecular probe. capes.gov.br An immunoaffinity fluorescent tag was attached to the ammosamide core, creating a dual-function probe that could be used for both cellular imaging and protein isolation. capes.gov.brnih.gov

Initially, fluorescence microscopy was employed to visualize the uptake and subcellular localization of this probe within cells like HCT-116 and HeLa. capes.gov.brnih.gov These studies revealed that the probe rapidly entered the cytosol. nih.gov

Following cellular localization, co-immunoprecipitation (co-IP) was used to identify the proteins that bind to the ammosamide core. capes.gov.brnih.gov Lysates from HCT-116 cells treated with the fluorescent probe were subjected to immunoprecipitation using an antibody that specifically recognizes the fluorescent tag. nih.gov This process successfully pulled down a protein of approximately 220 kDa. nih.gov Subsequent analysis of this protein using liquid chromatography-tandem mass spectrometry (LC/MS/MS) identified it as myosin. nih.gov The interaction was further confirmed by in vitro labeling of a pure sample of myosin II with the probe, which resulted in a fluorescent band corresponding to the myosin heavy chain. nih.gov This multi-faceted approach, combining a synthesized immunoaffinity fluorescence probe with co-immunoprecipitation and mass spectrometry, was pivotal in definitively identifying myosin as the direct target of this compound. capes.gov.brnih.govxenobe.org

Allosteric Binding Sites on Myosin Motor Domains

Crystal structures of myosin motor domains in complex with ammosamides have revealed that these compounds function as allosteric inhibitors, binding to sites distinct from the active ATP-binding pocket. uni-hannover.de These studies have identified two separate allosteric binding sites on the myosin motor domain for ammosamides. uni-hannover.de

Characterization of the "Pseudilin-Binding" Pocket

One of the two allosteric sites where ammosamides bind is identical to the pocket previously identified as the binding site for another class of myosin inhibitors known as pseudilins. uni-hannover.de This "pseudilin-binding" pocket is located within the actin-binding cleft of the myosin motor domain. uni-hannover.denih.gov The binding of ammosamides to this site contributes to the allosteric inhibition of myosin's function. uni-hannover.de

Discovery of a Novel Binding Site Near the Helix-Loop-Helix Region

In addition to the pseudilin-binding pocket, structural studies have unveiled a second, previously unknown binding site for ammosamides. uni-hannover.de This novel allosteric site is situated near the helix-loop-helix (HLH) region of the myosin motor domain. uni-hannover.degenenames.org The discovery of this second site indicates a more complex interaction between ammosamides and myosin than previously understood, highlighting a new region on the motor domain that can be targeted for allosteric modulation. uni-hannover.de Despite binding at two distinct locations, the interaction does not induce major conformational changes in the protein's backbone. uni-hannover.de

Effects on Myosin-Actin Interaction Kinetics

This compound influences the kinetic cycle of myosin's interaction with actin. uni-hannover.de Single-turnover stopped-flow experiments using mantATP (a fluorescent ATP analog) have shown that ammosamides affect multiple phases of the myosin ATPase cycle in a concentration-dependent manner. uni-hannover.de

Specifically, the presence of this compound extends three key phases of the cycle:

mantATP Binding: The initial increase in fluorescence, which corresponds to the binding of mantATP to myosin, is slowed. uni-hannover.de

Conformational Change: The subsequent plateau phase, determined by the rate of the conformational change following ATP binding, is prolonged. uni-hannover.de

mantADP Release and Rebinding: The final drop in fluorescence, indicating the release and rebinding of mantADP, is also extended. uni-hannover.de

These kinetic alterations demonstrate that this compound allosterically inhibits the myosin motor by slowing down crucial steps in the ATP hydrolysis cycle that drives the interaction with actin. uni-hannover.denih.govnih.gov

Cytoskeletal Modulation: Actin Filament Dynamics and Microtubule Assembly

The targeting of myosin by this compound leads to significant disruptions in the cellular cytoskeleton. nih.gov Confocal microscopy studies have revealed that treatment of cells with an ammosamide probe results in pronounced changes to both actin filaments and microtubules. nih.gov

Observations showed that exposure to the probe led to hyperfragmented actin fibers. nih.gov The dynamic network of actin filaments, which is essential for cell shape, motility, and division, is severely disrupted. d-nb.infomdpi.com This is consistent with the inhibition of myosin function, as myosin motors play a critical role in organizing and generating tension within the actin cytoskeleton. d-nb.info

Furthermore, the studies also observed unassembled clusters of microtubules. nih.gov While myosin is primarily an actin-based motor, the disorganization of the microtubule network suggests a potential crosstalk between the actin and microtubule cytoskeletal systems. nih.govresearchgate.net The disruption of one system, in this case, the actin-myosin machinery, can have secondary effects on the organization and assembly of the other. nih.govnih.gov These findings indicate that this compound's interaction with myosin leads to a broad modulation of the cytoskeleton, affecting both major polymer systems. nih.gov

Disruption of Cellular Cytokinesis

This compound has been shown to interfere with cytokinesis, the final stage of cell division where the cytoplasm of a single eukaryotic cell is divided into two daughter cells. nih.govnih.gov This disruption is a key aspect of its pronounced bioactivity. nih.gov The mechanism of action is attributed to the interaction of this compound with myosin, a motor protein that plays a crucial role in forming the contractile ring necessary for cell separation. nih.govnih.gov

Studies using a fluorescently labeled analog of the related compound Ammosamide B, which shows comparable bioactivity to this compound, revealed significant effects on the cytoskeleton. nih.gov Treatment of HCT-116 human colon cancer cells with this probe led to hyperfragmented actin fibers and disorganized microtubule clusters. nih.gov Further investigations confirmed that the ammosamides target myosin, a relatively uncommon target for natural products. nih.govnih.gov This interaction with myosin disrupts the normal process of cytokinesis, leading to an arrest in cell division. nih.gov

Inhibition of Quinone Reductase 2 (QR2/NQO2)

This compound and its analogs are potent inhibitors of Quinone Reductase 2 (QR2), also known as NQO2. nih.govnih.gov QR2 is a cytosolic flavoenzyme that catalyzes the reduction of quinones. nih.gov While historically considered a detoxification enzyme, QR2 can also convert certain quinone substrates into highly reactive and toxic species, implicating it as a target for cancer chemoprevention. nih.govacs.org

The inhibitory activity of ammosamides against QR2 is significant, with some analogs demonstrating potency in the nanomolar range. nih.govnih.gov For instance, Ammosamide B, a closely related compound, has an IC₅₀ value of 61 nM. nih.govnih.gov The structural features of the ammosamide scaffold are crucial for this inhibitory activity. nih.gov

Mechanism of Quinone Substrate Conversion Inhibition

The inhibition of QR2 by ammosamides prevents the enzyme from converting quinone substrates into potentially harmful species. nih.gov QR2 catalyzes the two-electron reduction of quinones to hydroquinones. mdpi.com While this can be a detoxification process, the resulting hydroquinones can also be unstable and auto-oxidize, leading to the production of reactive oxygen species (ROS) that can damage cellular components. By binding to QR2, ammosamides block the active site and prevent this conversion, thereby potentially protecting cells from the toxic effects of certain quinones. nih.gov The planar aromatic structure of compounds like ammosamides allows them to interact with the FAD cofactor in the active site of the enzyme, contributing to their inhibitory effect. mdpi.com

Antiviral Mechanisms in Plant Pathogen Models

Recent research has highlighted the potential of ammosamide derivatives as antiviral agents against plant pathogens, such as the Tobacco Mosaic Virus (TMV). bohrium.comnih.gov

Inhibition of Viral Particle Assembly (e.g., Tobacco Mosaic Virus)

The assembly of the Tobacco Mosaic Virus is a complex process that involves the interaction of the viral RNA with the coat protein (CP). nih.gov The CP subunits first form a disk-like structure, which then recognizes a specific sequence on the viral RNA to initiate the assembly of the helical virus particle. nih.gov Studies on ammosamide derivatives have shown that they can interfere with this assembly process. bohrium.comnih.gov For example, a derivative of Ammosamide B, compound 13a, was found to inhibit the assembly of TMV particles. bohrium.comnih.govresearchgate.net This interference is believed to occur by disrupting the formation of the 20S coat protein disk, a critical intermediate in the assembly process. bohrium.comnih.gov

Interaction with Viral Coat Proteins (e.g., TMV CP)

The antiviral activity of ammosamide derivatives is linked to their direct interaction with the viral coat protein. bohrium.comnih.gov Molecular docking studies have supported the hypothesis that these compounds bind to the TMV CP. bohrium.comnih.gov This binding likely alters the conformation of the CP, preventing it from properly assembling into the 20S disk and subsequently the full viral particle. bohrium.comnih.govresearchgate.net The ability of the TMV CP to self-associate in a helical fashion and to interact with the viral RNA is essential for the formation of a stable virus. nih.gov By targeting the CP, ammosamide derivatives disrupt these crucial interactions, thereby inhibiting viral replication. bohrium.comnih.gov

Antifungal Activity Spectrum against Plant Fungi

In addition to their antiviral properties, derivatives of Ammosamide B have demonstrated a broad spectrum of inhibitory effects against common plant pathogenic fungi. bohrium.comnih.gov This suggests that the ammosamide scaffold could be a promising starting point for the development of new fungicides for crop protection. bohrium.comresearchgate.net

Research has shown that these compounds are effective against a range of plant fungi. bohrium.comnih.govresearchgate.net One study highlighted their particular effectiveness against Physalospora piricola. bohrium.comnih.gov

Interactive Table: Antifungal Activity of Ammosamide B Derivatives

Fungal SpeciesPhylumActivity Noted
Physalospora piricolaAscomycotaParticularly effective bohrium.comnih.gov
Pyricularia griseaAscomycotaBroad-spectrum activity researchgate.net
Phytophthora capsiciOomycotaBroad-spectrum activity researchgate.net
Sclerotinia sclerotiorumAscomycotaBroad-spectrum activity researchgate.net
Rhizoctonia solaniBasidiomycotaBroad-spectrum activity researchgate.net
Botrytis cinerealAscomycotaBroad-spectrum activity researchgate.net
Cercospora arachidicola HoriAscomycotaBroad-spectrum activity researchgate.net
Rhizoctonia cerealisBasidiomycotaBroad-spectrum activity researchgate.net

Research Applications of Ammosamide a in Chemical Biology

Development as Chemical Probes for Cellular Pathway Elucidation

The inherent bioactivity of ammosamides has made them valuable tools for dissecting cellular processes. A notable application has been the development of fluorescently-tagged ammosamide B, a close analog of Ammosamide A, to investigate its mechanism of action. scielo.br

Initial studies guided by cytotoxicity against the HCT-116 colon cancer cell line led to the isolation of ammosamides A and B. scielo.br To understand their cellular targets, an immunoaffinity fluorescent (IAF) probe of ammosamide B was synthesized. Live-cell imaging experiments using this probe in HeLa, HCT-116, and PC-3 cells revealed that the probe rapidly concentrated within the cells, localizing to lysosomal regions after 12 hours. scielo.br

Further investigation using this probe identified proteins in the myosin family as potential binding partners. scielo.br In vitro studies confirmed that the ammosamide B probe could label myosin II. This interaction was correlated with observations of hyperfragmented actin fibers and disorganized microtubules in cells exposed to ammosamide B, suggesting a mechanism of action involving the disruption of the cytoskeleton through myosin binding. scielo.brnih.gov These findings highlight the utility of ammosamide-based chemical probes in identifying molecular targets and elucidating the downstream cellular consequences of their interactions.

Inspiration for Rational Design of Bioactive Scaffolds

The complex and potent structure of the ammosamides has served as a blueprint for the rational design and synthesis of new bioactive molecules. The core pyrrolo[4,3,2-de]quinoline scaffold is a recurring motif in a variety of marine natural products known for their broad spectrum of biological activities, including anticancer and antimicrobial effects. researchgate.net

One area of focus has been the development of ammosamide analogs as inhibitors of quinone reductase 2 (QR2), an enzyme implicated in cancer chemoprevention. nih.gov A library of ammosamide B analogs was synthesized to explore the structure-activity relationships (SAR) governing QR2 inhibition. nih.gov This research revealed that while many modifications decreased potency, methylation of the 8-amino group of ammosamide B resulted in a significant increase in inhibitory activity. nih.gov

Furthermore, the generation of ammosamide analogs through precursor-directed biosynthesis has expanded the accessible chemical space. nih.gov By feeding various aryl and alkyl amines to the fermentation media of Streptomyces variabilis, a library of amidine analogs (ammosamides G-P) was produced. nih.gov Biological evaluation of these analogs against QR2 demonstrated that many retained potent inhibition. Notably, the incorporation of lipophilic alkylamines led to a significant increase in cytotoxicity against non-small cell lung cancer cell lines, demonstrating how the ammosamide scaffold can be systematically modified to enhance specific biological activities. nih.gov The unique depsipeptide structure of this compound also provides insights for designing new therapeutic agents. ontosight.ai

Exploration of Nature's Combinatorial Biosynthetic Strategies for Structural Diversity

The biosynthesis of ammosamides has provided profound insights into how nature generates complex molecules. The ammosamide biosynthetic gene cluster (BGC) from Streptomyces sp. CNR-698 has been identified and studied, revealing a fascinating and unconventional pathway. mdpi.com

A key discovery is that ammosamides are derived from a ribosomally synthesized and post-translationally modified peptide (RiPP). mdpi.comoup.com The biosynthesis initiates with the attachment of tryptophan to the C-terminus of a scaffold peptide, a reaction catalyzed by a class of enzymes known as PEptide Aminoacyl-tRNA Ligases (PEARLs). acs.org This is followed by a series of enzymatic modifications on the scaffold-bound intermediate. acs.orgacs.org

Comparative analysis of the ammosamide (amm) BGC with the gene cluster for ammosesters (AMEs), a related family of natural products, has shed light on how nature achieves structural diversification. oup.comresearchgate.netoup.comnih.gov The biosynthesis of ammosamides and ammosesters diverges from a common intermediate, with pathway-specific enzymes—an amide synthetase in the ammosamide pathway and an O-methyltransferase in the ammosester pathway—directing the final chemical outcome. oup.comresearchgate.netoup.comnih.gov This discovery of a scaffold peptide-based approach to pyrroloquinoline alkaloid biosynthesis serves as a paradigm for understanding and potentially harnessing nature's combinatorial strategies to create novel molecular structures. oup.comresearchgate.netoup.comnih.govx-mol.net

Potential as a Template for Novel Biocatalytic Processes

The enzymes involved in the ammosamide biosynthetic pathway represent a valuable resource for the development of novel biocatalytic processes. The unique chemical transformations they catalyze, often with high selectivity and efficiency, are of great interest for synthetic chemistry. acs.org

The discovery that RiPP biosynthetic enzymes can be used to create privileged structures like macrocycles and heterocycles opens up new avenues for biocatalysis. acs.org The enzymes from the ammosamide pathway, which perform complex modifications on a peptide scaffold, could potentially be engineered or used in vitro to generate novel compounds. rug.nl For instance, the enzymes responsible for the intricate ring formations and functional group installations in the ammosamide core could be harnessed to perform similar transformations on non-natural substrates.

The modular nature of RiPP biosynthesis, where different modifying enzymes act on a common precursor, offers a "plug-and-play" platform for generating chemical diversity. By understanding the substrate specificity and catalytic mechanisms of the ammosamide biosynthetic enzymes, it may be possible to combine them with enzymes from other pathways to create hybrid biosynthetic routes, leading to the production of entirely new classes of bioactive molecules. This approach leverages nature's enzymatic toolkit to access chemical space that would be challenging to explore through traditional synthetic methods.

Future Directions in Ammosamide a Research

Further Elucidation of Complex Biosynthetic Enzyme Functions

The biosynthesis of the ammosamide core is a complex process involving a novel intersection of ribosomal and non-ribosomal peptide synthesis pathways. mdpi.com It is now understood that ammosamides are ribosomally synthesized and post-translationally modified peptides (RiPPs), where a scaffold peptide is utilized for chemical modification. mdpi.comresearchgate.net The biosynthesis begins with the attachment of tryptophan to the C-terminus of a scaffold peptide, a reaction catalyzed by a class of enzymes known as PEptide Aminoacyl-tRNA Ligases (PEARLs). acs.orgescholarship.orgnih.gov This is followed by a series of modifications, including hydroxylations by the flavoprotein AmmC1 and the introduction of a primary amine from glycyl-tRNA by AmmBDGly. researchgate.netescholarship.org

Despite these significant advances, the precise functions of several enzymes within the amm biosynthetic gene cluster (BGC) remain enigmatic. nih.gov For instance, the exact substrate for the flavin-dependent tryptophan halogenase, Amm3, has not yet been identified. acs.orgnih.gov Similarly, the role of a predicted F420-dependent oxidase, thought to be involved in primary amide biosynthesis, requires further biochemical characterization. nih.gov

Future research will need to focus on the in vitro reconstitution of these enzymatic steps to fully understand their mechanisms and substrate specificities. acs.orgresearchgate.net A key area of investigation is the divergence of the ammosamide and ammosester pathways. Comparative analysis of the amm and ame BGCs suggests they share a common pyrroloquinoline carboxylic acid intermediate. researchgate.net The pathways then diverge, with the pathway-specific Amm20 amide synthetase leading to ammosamides, while the Ame24 O-methyltransferase produces ammosesters. researchgate.netnih.gov Further functional studies on these specific tailoring enzymes will be crucial to fully map the biosynthetic grid and could inspire future efforts in combinatorial biosynthesis to generate novel analogues. oup.com

In-Depth Mechanistic Studies of Myosin Allosteric Inhibition

Ammosamides A and B have been identified as potent cytotoxic agents that target the motor protein myosin. nih.govnih.gov This interaction disrupts critical cellular processes such as cytokinesis, leading to cell cycle arrest. nih.govacs.org Initial studies using a fluorescently labeled ammosamide B probe confirmed its binding to a 220 kDa protein in HCT-116 cell lysates, which was subsequently identified as myosin. nih.govresearchgate.net

Further structural studies have begun to shed light on the nature of this interaction. Crystal structures of myosin motor domains in complex with ammosamide derivatives have revealed two distinct allosteric binding sites. uni-hannover.de One of these sites is the known "pseudilin-binding pocket," while the second is a novel site located near the helix-loop-helix region. uni-hannover.de Notably, the binding of ammosamides to these sites does not appear to induce major conformational changes in the protein backbone. uni-hannover.de

Despite this progress, a detailed, high-resolution understanding of how ammosamide binding to these allosteric sites translates into the inhibition of myosin's ATPase and motor activity is still lacking. Future research should focus on obtaining high-resolution co-crystal structures of Ammosamide A and B with various myosin isoforms. These structural insights, combined with sophisticated kinetic and in silico modeling studies, will be essential to fully dissect the allosteric pathways involved. uni-hannover.de Such in-depth mechanistic studies are critical for understanding the isoform selectivity and for the rational design of more potent and specific myosin inhibitors based on the ammosamide scaffold.

Continued Exploration of Marine Microbial Diversity for Novel Ammosamide Analogues

The marine environment, particularly deep-sea sediments, represents a vast and largely untapped reservoir of microbial diversity and, consequently, novel natural products. mdpi.commdpi.comnih.gov The discovery of the ammosamides from a marine-derived Streptomyces sp. (CNR-698) highlights the potential of these unique ecosystems. nih.govnih.gov Subsequent research has led to the isolation of a growing family of related compounds.

From another marine-derived strain, Streptomyces variabilis, an oxidatively ring-opened analogue, Ammosamide D, was discovered. mdpi.comresearchgate.net This strain also produced amidine analogues, Ammosamides E and F. nih.gov Furthermore, precursor-directed biosynthesis, by supplementing the culture medium of S. variabilis with various amines, led to the generation of Ammosamides G through P. nih.govnih.gov More recently, mining the genome of Streptomyces uncialis led to the discovery of a new subfamily of congeners, the ammosesters. nih.gov

These findings strongly suggest that a significant chemical diversity related to the ammosamide scaffold awaits discovery in other marine actinomycetes. mdpi.comtdl.org Future efforts should employ genome mining strategies targeting biosynthetic gene clusters similar to the amm cluster in diverse marine microbial libraries. mdpi.commdpi.com The exploration of uncultivated marine bacteria also presents a promising frontier for discovering entirely new structural variants. mdpi.com The isolation and characterization of these novel analogues will not only expand our understanding of the structure-activity relationships within this compound class but may also yield molecules with improved potency, selectivity, or novel biological activities. pharmacognosy.us

Development of Ammosamide-Based Compounds for Plant Protection Applications

Recent investigations have revealed a promising new application for the ammosamide scaffold: plant protection. researchgate.net Plant diseases caused by viruses and pathogenic fungi pose a significant threat to agriculture and food security. researchgate.netresearcher.life Marine alkaloids, with their novel structures, are an important source for the development of new pesticides. researchgate.netnih.gov

A series of derivatives based on the chlorinated pyrrolo[4,3,2-de]quinoline core of Ammosamide B were synthesized and evaluated for their antiviral and fungicidal activities. researchgate.net Many of these synthesized compounds showed higher antiviral activity against Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY) than the commercial antiviral agent ribavirin. nih.gov Notably, compound 13a emerged as a particularly promising candidate, exhibiting superior inhibitory activity compared to ningnanmycin. researchgate.netresearchgate.net

Mechanistic studies revealed that compound 13a inhibits the assembly of TMV particles by interfering with the formation of the 20S coat protein (CP) disk. researchgate.netnih.gov Molecular docking studies further supported the interaction between this class of compounds and the TMV CP. nih.gov In addition to their antiviral properties, these ammosamide derivatives also displayed broad-spectrum inhibitory effects against several common plant fungi, with particular efficacy against Physalospora piricola. researchgate.netresearcher.life This work provides a strong foundation for the future development of ammosamide-based compounds as a new class of antiviral and fungicidal agents for agricultural use. researchgate.netresearcher.life

Q & A

Q. What is the core chemical structure of Ammosamide A, and how does it influence its biological activity?

this compound features a pyrrolo[4,3,2-de]quinoline core with halogenation at the 1,3-diamino positions. This structure is critical for its activity as a quinone reductase 2 (QR2) inhibitor. The halogen atoms enhance stability against oxidative degradation, while the pyrroloquinoline scaffold facilitates binding to QR2’s active site. Methylation at the 8-amino position significantly increases inhibitory potency (IC50 reduction from 61 nM to 4.1 nM), highlighting the role of substituent electronics and steric effects .

Q. What synthetic strategies are employed to produce this compound and its analogs?

Synthesis involves a multi-step process starting with the condensation of 1,3,4,6-tetraaminobenzene derivatives and 2-ketoglutarate esters. Modifications such as S-methylation and sodium borohydride reduction generate structural analogs. Semi-synthetic derivatization (e.g., borohydride reduction of this compound) enables exploration of structure-activity relationships (SAR) while preserving the core scaffold. These methods are validated via LC/MS and UV-Vis spectral analysis .

Q. How is this compound isolated from natural sources, and what analytical techniques confirm its structure?

this compound is isolated from marine-derived Streptomyces spp. using bioactivity-guided fractionation. LC-UV-MS screens for chlorinated compounds with characteristic UV maxima (550, 420, 340, 280, 235 nm). Structural confirmation relies on NMR (1H/13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The latter resolves the pyrroloquinoline core and halogen positions .

Advanced Research Questions

Q. How do structural modifications at specific positions (e.g., 8-amino group) affect this compound’s inhibitory activity against QR2?

Systematic SAR studies reveal that methylation of the 8-amino group enhances QR2 inhibition by 15-fold (IC50 4.1 nM vs. 61 nM for unmodified this compound). This modification likely improves binding affinity through hydrophobic interactions or reduced steric hindrance. Conversely, dehalogenation reduces stability and activity, emphasizing the role of 1,3-diamino chlorination in protecting the core from oxidation .

Q. What contradictions exist in the reported bioactivity data of Ammosamide derivatives, and how can they be resolved methodologically?

Discrepancies in cytotoxicity (e.g., HCT-116 vs. MIA PaCa-2 cell lines) arise from variations in assay conditions, cell line specificity, and metabolite interference. To resolve these:

  • Standardize cytotoxicity assays (e.g., MTT under identical O2 levels).
  • Validate cell line authenticity via STR profiling.
  • Use orthogonal assays (e.g., enzymatic QR2 inhibition vs. cellular viability) to distinguish target-specific effects .

Q. What methodological approaches are recommended for analyzing the oxidative degradation products of this compound?

Oxidative ring-opening products like Ammosamide D are characterized using LC-HRMS, NMR, and X-ray crystallography. DFT calculations predict UV-Vis spectral shifts (e.g., λmax 550 nm in Ammosamide D vs. 420 nm in A) caused by the 5,6-dioxo-5,6-dihydroquinoline system. Enzymatic vs. non-enzymatic oxidation pathways are differentiated via incubation with QR2 and ROS scavengers .

Q. How can researchers design experiments to evaluate the non-specific cytotoxicity of Ammosamide analogs?

  • Counter-screening : Test analogs against non-cancerous cell lines (e.g., HEK293) to assess selectivity.
  • Mechanistic profiling : Use transcriptomics or proteomics to identify off-target pathways.
  • SAR refinement : Correlate structural features (e.g., halogenation, methylation) with toxicity thresholds to guide analog prioritization .

Methodological Guidance

Q. What protocols are recommended for reproducing this compound synthesis and bioactivity assays?

  • Synthesis : Follow documented protocols for tetraaminobenzene condensation, ensuring anhydrous conditions and inert atmosphere to prevent oxidation .
  • QR2 inhibition assay : Use recombinant QR2 enzyme, monitor NADH oxidation spectrophotometrically (340 nm), and validate with positive controls like resveratrol .
  • Cytotoxicity testing : Adopt NIH-recommended MTT protocols with triplicate technical replicates and include vehicle controls to exclude solvent effects .

Q. How should conflicting data on Ammosamide’s mechanism of action (e.g., QR2 inhibition vs. mTOR targeting) be addressed?

  • Target validation : Use CRISPR-Cas9 QR2-knockout cell lines to confirm on-target cytotoxicity.
  • Biochemical profiling : Employ kinase profiling panels to rule out off-target effects (e.g., mTOR inhibition).
  • Structural analysis : Compare X-ray structures of Ammosamide-QR2 complexes with known mTOR inhibitors .

Data Presentation Standards

  • Tables : Include IC50 values, synthetic yields, and spectral data in Word tables with Roman numerals (e.g., Table I). Annotate footnotes for assay conditions .
  • Figures : Use color-coded SAR schematics and XRD binding diagrams. Ensure self-explanatory captions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ammosamide A
Reactant of Route 2
Reactant of Route 2
Ammosamide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.